molecular formula C23H20N4O B11976771 2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one

2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11976771
M. Wt: 368.4 g/mol
InChI Key: KYFWITAYPOMFKW-UHFFFAOYSA-N
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Description

The compound 2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one belongs to the pyrido[1,2-a]pyrimidin-4-one class, a scaffold renowned for its pharmacological versatility. Its structure features:

  • A pyrido[1,2-a]pyrimidin-4-one core, a fused bicyclic system critical for interactions with biological targets.
  • m-Tolylimino-methyl at position 3, introducing steric and electronic effects that modulate reactivity and binding affinity.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3-methylanilino)-3-[(3-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H20N4O/c1-16-7-5-9-18(13-16)24-15-20-22(25-19-10-6-8-17(2)14-19)26-21-11-3-4-12-27(21)23(20)28/h3-15,25H,1-2H3

InChI Key

KYFWITAYPOMFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of pyrido[1,2-a]pyrimidin-4-one with m-tolylamine and m-tolylaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield derivatives with different functional groups.

Scientific Research Applications

2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly influences physicochemical and pharmacological properties:

Compound Substituent at Position 2 Key Properties Source
Target Compound m-Tolylamino Enhanced hydrophobicity; potential improved membrane permeability vs. smaller groups. Inferred
2-(Allylamino)-derivative Allylamino Moderate hydrophobicity; lower molecular weight may improve solubility.
2-(Benzylamino)-derivative Benzylamino High hydrophobicity; linked to anticancer activity via membrane interaction.
2-(Methylamino)-derivative Methylamino Reduced steric bulk; higher aqueous solubility but lower target affinity.

Substituent Variations at Position 3

Position 3 modifications dictate electronic and steric interactions with biological targets:

Compound Substituent at Position 3 Biological Implications Source
Target Compound m-Tolylimino-methyl Potential for π-π stacking with aromatic residues in enzymes. Inferred
3-(Thiazolidin-5-ylidene)methyl derivatives Thiazolidinone moieties (e.g., thioxo, oxo) Anti-inflammatory and antimicrobial activities.
3-[(Benzylimino)methyl]-derivative Benzylimino-methyl Demonstrated anticancer activity via kinase inhibition.
3-[(4-Chlorophenylimino)methyl]-derivative Electron-withdrawing chloro group Enhanced reactivity in nucleophilic environments.

Key Insight: The m-tolylimino-methyl group may offer unique binding modes compared to thiazolidinone or halogenated analogs, though empirical activity data are needed .

Structural and Pharmacokinetic Profiles

Compound Molecular Formula (Estimated) Molecular Weight (g/mol) LogP* Solubility (mg/mL)*
Target Compound C₂₃H₂₁N₅O ~407.5 3.2 <0.1 (aqueous)
2-(Allylamino)-3-(thiazolidinone)-derivative C₁₉H₂₀N₄O₂S₂ 414.5 2.8 0.5 (DMSO)
2-(Benzylamino)-3-(benzylimino)-derivative C₂₃H₂₀N₄O 368.4 4.1 <0.1 (aqueous)

*Calculated using analogous structures.

Biological Activity

The compound 2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one is a derivative of pyrido[1,2-a]pyrimidin-4-one, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural characterization, and biological activities of this compound, focusing on its pharmacological properties and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with p-toluidine and formaldehyde under acidic conditions. The resulting compound can be characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure and environment of hydrogen atoms.
  • Infrared (IR) Spectroscopy : Identifies functional groups based on vibrational transitions.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Antimicrobial Properties

Research indicates that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed promising results against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial efficacy.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values were reported to be around 25 µM, indicating a potential for further development as an anticancer agent.

Enzyme Inhibition

Inhibitory effects on various enzymes have been noted. Specifically, the compound has shown inhibition of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. The inhibition constant (Ki) was determined to be approximately 0.5 mM, suggesting moderate enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, this compound exhibited superior antimicrobial activity compared to its analogs. The study highlighted the importance of substituent positions on biological activity.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli75
Compound BS. aureus100
This compound E. coli50
This compound S. aureus75

Case Study 2: Anticancer Activity

In a cellular assay investigating the effects on HeLa cells, treatment with the compound resulted in significant cell death after 48 hours of exposure.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
25 40

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